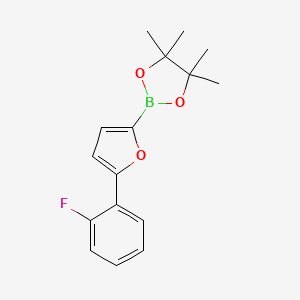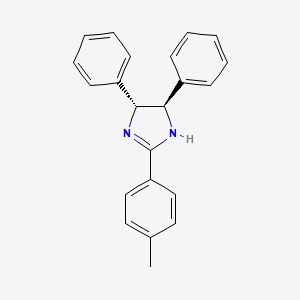
(4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole is a chiral imidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, 4-methylbenzaldehyde, and ammonia.
Condensation Reaction: The initial step involves the condensation of benzaldehyde and 4-methylbenzaldehyde with ammonia to form the corresponding imine intermediates.
Cyclization: The imine intermediates undergo cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the imidazole ring.
Hydrogenation: The final step involves the hydrogenation of the imidazole ring to yield the desired (4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the phenyl rings or the imidazole ring itself.
Scientific Research Applications
(4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Catalysis: The compound is explored for its catalytic properties in various organic reactions.
Material Science: Research is conducted on its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-4,5-Dihydro-2-phenyl-4,5-diphenyl-1H-imidazole
- (4R,5R)-4,5-Dihydro-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
- (4R,5R)-4,5-Dihydro-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
(4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Properties
Molecular Formula |
C22H20N2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4R,5R)-2-(4-methylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C22H20N2/c1-16-12-14-19(15-13-16)22-23-20(17-8-4-2-5-9-17)21(24-22)18-10-6-3-7-11-18/h2-15,20-21H,1H3,(H,23,24)/t20-,21-/m1/s1 |
InChI Key |
MDFIEKJYKFRKLJ-NHCUHLMSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N[C@@H]([C@H](N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14116701.png)

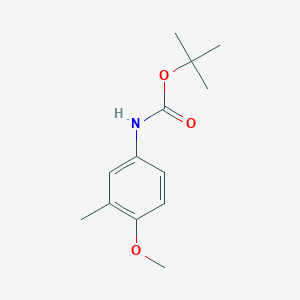

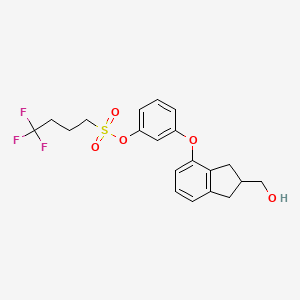
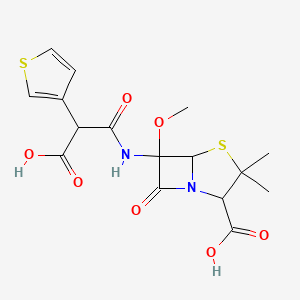
![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate](/img/structure/B14116755.png)
![3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14116756.png)
![2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14116757.png)
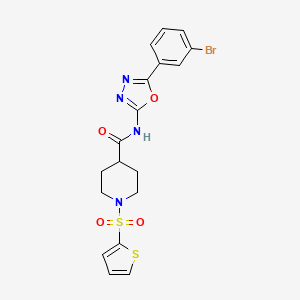
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14116763.png)
![(12-Hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate](/img/structure/B14116765.png)
